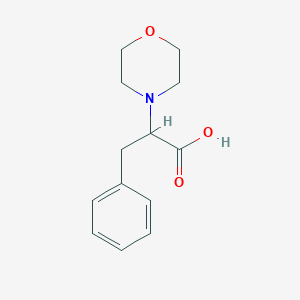
2-(Morpholin-4-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “2-Morpholin-4-yl-3-phenylpropanoic acid” has been reported in the literature . A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed . Among the amines, morpholine turned most suitable .Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-3-phenylpropanoic acid” consists of a six-membered ring containing nitrogen and oxygen atoms (morpholine), attached to a three-carbon chain (propanoic acid) that also carries a phenyl group .科学的研究の応用
Antibacterial and Antifungal Activities
2-Morpholin-4-yl-3-phenylpropanoic acid and its derivatives have been studied for their potential antibacterial and antifungal activities. A series of derivatives synthesized through the Mannich base method showed promising antibacterial activity against various bacterial strains, including Streptococcus epidermidis, indicating their potential as therapeutic agents in treating infections caused by these bacteria (Idhayadhulla et al., 2014). Similarly, compounds synthesized using tertiary aminoalkanols hydrochlorides demonstrated notable antibacterial properties, suggesting their potential as biologically active compounds in addressing bacterial infections (Isakhanyan et al., 2014).
Antitumor Activities
The compound has been explored for its potential antitumor activities. Studies focused on tertiary aminoalkanol hydrochlorides derived from 2-Morpholin-4-yl-3-phenylpropanoic acid revealed promising results against various cancer cell lines, indicating its significance in the development of new antitumor agents (Isakhanyan et al., 2016).
Chemical Synthesis and Stability Studies
The compound's derivatives have been synthesized and evaluated for their chemical stability and potential use in various scientific applications. Studies on the force degradation of Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-YL)-4H-1,2,4-Triazol-3-YL) Thio) Acetate highlight its stability under different conditions, contributing to the understanding of its chemical properties and potential applications in pharmaceuticals (Varynskyi & Kaplaushenko, 2019).
作用機序
Target of Action
Similar compounds like 3-phenylpropionic acid have been found to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Mode of Action
Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .
生化学分析
Biochemical Properties
2-Morpholin-4-yl-3-phenylpropanoic acid plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol proteases, which are involved in intracellular degradation and turnover of proteins . These interactions are essential for maintaining cellular homeostasis and regulating metabolic processes.
Cellular Effects
The effects of 2-Morpholin-4-yl-3-phenylpropanoic acid on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the benzylic position in aromatic compounds, leading to various biochemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These effects can alter cellular behavior and contribute to the compound’s therapeutic potential.
Molecular Mechanism
At the molecular level, 2-Morpholin-4-yl-3-phenylpropanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, it has been implicated in the inhibition of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Morpholin-4-yl-3-phenylpropanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, which are essential for evaluating its safety and efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Morpholin-4-yl-3-phenylpropanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have demonstrated that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
2-Morpholin-4-yl-3-phenylpropanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the biosynthesis and metabolic actions of phenolic acids, which are important for plant metabolism
Transport and Distribution
The transport and distribution of 2-Morpholin-4-yl-3-phenylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transporters that facilitate its movement across cellular membranes . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-Morpholin-4-yl-3-phenylpropanoic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level . Investigating its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-morpholin-4-yl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)12(14-6-8-17-9-7-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLNLDCDUTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
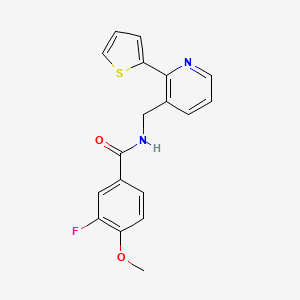
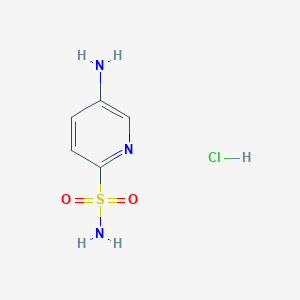
![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)
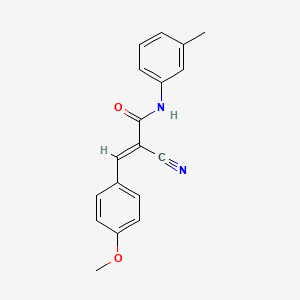
![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2626286.png)
![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)
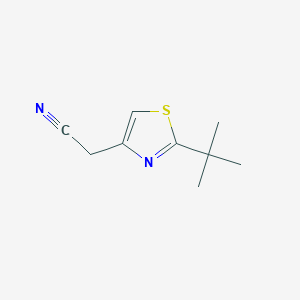
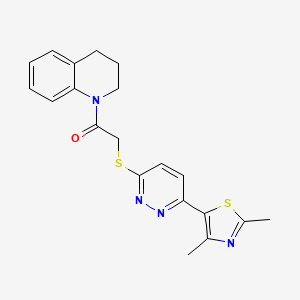
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)
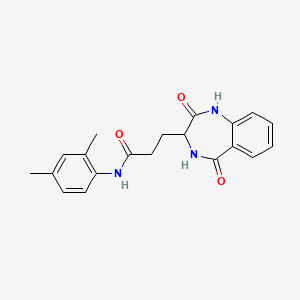
![3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
